REACTION_CXSMILES
|
[C:1]1([CH3:14])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9]([O:12][NH2:13])(=[O:11])=[O:10].[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21]>ClCCl>[CH3:8][C:3]1[CH:4]=[C:5]([CH3:7])[CH:6]=[C:1]([CH3:14])[C:2]=1[S:9]([O-:12])(=[O:11])=[O:10].[NH2:13][N+:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21] |f:3.4|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ON)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed after 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with diethyl ether (100 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.2 mmol | |
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 82.4% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |